![molecular formula C14H10F3NO2 B12088221 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a benzenecarbaldehyde oxime
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime typically involves the following steps:
-
Formation of 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde
Starting Materials: 3-(Trifluoromethyl)phenol and 2-bromobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst under an inert atmosphere.
Procedure: The 3-(Trifluoromethyl)phenol reacts with 2-bromobenzaldehyde through a nucleophilic aromatic substitution reaction to form 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde.
-
Conversion to Oxime
Starting Material: 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde.
Reaction Conditions: The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium acetate (NaOAc).
Procedure: The aldehyde group reacts with hydroxylamine to form the corresponding oxime, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids as catalysts.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde: The precursor to the oxime, lacking the oxime group.
2-[3-(Trifluoromethyl)phenoxy]benzenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde or oxime.
2-[3-(Trifluoromethyl)phenoxy]benzylamine: Contains an amine group instead of an oxime.
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime is unique due to the presence of both the trifluoromethyl group and the oxime group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the oxime group provides a reactive site for further chemical modifications.
This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H10F3NO2 |
|---|---|
Peso molecular |
281.23 g/mol |
Nombre IUPAC |
(NE)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-3-6-12(8-11)20-13-7-2-1-4-10(13)9-18-19/h1-9,19H/b18-9+ |
Clave InChI |
UGXDRGXAEGYAMT-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/O)OC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
amine](/img/structure/B12088146.png)
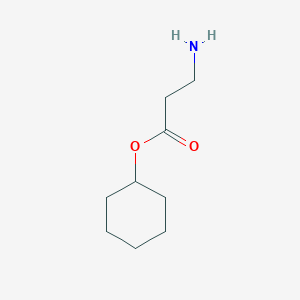

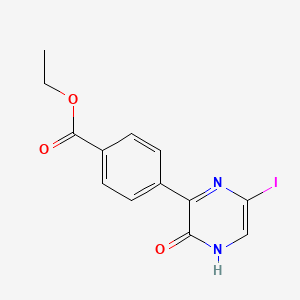
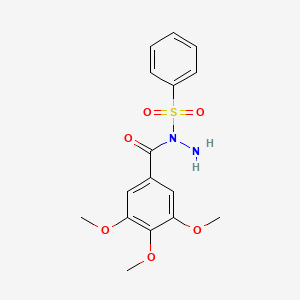
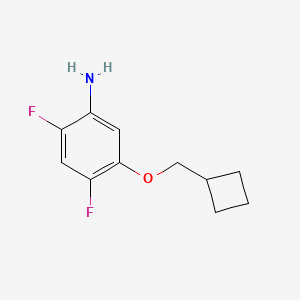


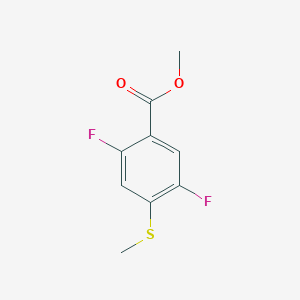
![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)



